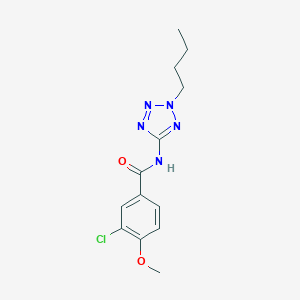
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to play a role in the activation of the inflammasome, a complex involved in the production of pro-inflammatory cytokines. By inhibiting the activation of the P2X7 receptor, this compound can reduce the release of these cytokines and modulate the inflammatory response.
Biochemical and Physiological Effects:
In addition to its role in inflammation and pain, this compound has been shown to have other biochemical and physiological effects. It has been reported to modulate the release of neurotransmitters in the brain, including dopamine and glutamate. It has also been shown to have potential anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has several advantages for use in laboratory experiments. It is a highly specific antagonist of the P2X7 receptor, allowing for precise modulation of this receptor's activity. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. This compound has been shown to have off-target effects on other purinergic receptors, which may complicate interpretation of experimental results. Additionally, its high potency may make it difficult to determine the optimal concentration for use in experiments.
Orientations Futures
There are several potential future directions for research on 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential therapeutic applications in various inflammatory and pain-related conditions, including rheumatoid arthritis and neuropathic pain. Another area of interest is its potential anti-tumor effects, which may make it a promising candidate for cancer therapy. Further research is also needed to better understand its off-target effects and to develop more specific antagonists of the P2X7 receptor.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 2-ethyl-5-aminotetrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2,5-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce neuropathic pain, and modulate immune response.
Propriétés
Formule moléculaire |
C10H9Cl2N5O |
|---|---|
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,15,18) |
Clé InChI |
VEQQJRILVCICQI-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
